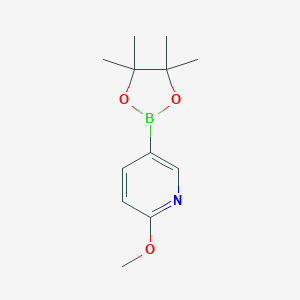

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

- Introduction to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound that has become increasingly important in organic synthesis and materials science. This molecule features a pyridine ring substituted with a methoxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. The unique combination of these functional groups imparts distinctive chemical reactivity and physicochemical properties, making the compound valuable for a range of research and industrial applications.

- Chemical Identification and Structure

| Property | Value |

|---|---|

| CAS Number | 445264-61-9 |

| Molecular Formula | C₁₂H₁₈BNO₃ |

| Molecular Weight | 235.09 g/mol |

| InChI | InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3 |

| InChI Key | QOGNDJLSYMJGPP-UHFFFAOYSA-N |

| SMILES | N=1C=C(C=CC1OC)B2OC(C)(C)C(O2)(C)C |

- Pyridine ring: Provides aromaticity and basicity.

- Methoxy group: Enhances solubility in organic solvents and modulates electronic properties.

- Tetramethyl-1,3,2-dioxaborolane (boronic ester): Key for cross-coupling reactions, especially Suzuki-Miyaura couplings.

O

/ \

B O

| |

C(CH3)2C(CH3)2

|

Pyridine ring (with methoxy at 2-position)

(For visual structures, refer to chemical databases such as PubChem or ChemImpex.)

- Physical and Chemical Properties

- Hazard Statements: Harmful if swallowed (H302); Causes skin irritation (H315).

- Precautionary Statements: Avoid inhalation and contact with skin/eyes; use appropriate PPE.

- Synthesis and Preparation

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitably substituted pyridine precursor. A common route is the palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) of 2-methoxy-5-halopyridine under Suzuki-Miyaura conditions. The boronic ester is often introduced using pinacol as the diol component.

2-Methoxy-5-bromopyridine + Bis(pinacolato)diboron + Pd catalyst →

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Catalyst: Pd(PPh₃)₄ or similar

- Base: KOAc or Na₂CO₃

- Solvent: DMSO, DMF, or toluene

- Temperature: 80–120 °C

This method yields the boronic ester in moderate to high yields, with purification typically achieved by column chromatography.

- Applications

- Reactivity and Mechanistic Insights

The boronic ester group in 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is highly reactive towards palladium-catalyzed cross-coupling reactions, making it a staple in the construction of biaryl and heteroaryl scaffolds. The methoxy group can modulate the electronic properties of the pyridine ring, influencing both reactivity and selectivity in synthetic transformations.

- Safety, Handling, and Storage

- Handling: Use gloves, goggles, and work in a fume hood.

- Storage: Store in a tightly sealed container, protected from moisture and light, at room temperature or lower.

- Disposal: Follow institutional and governmental guidelines for boron-containing organic compounds.

- Research Findings and Case Studies

Recent studies highlight the compound’s use in:

- The efficient synthesis of substituted pyridines and pyridine-based pharmaceuticals via Suzuki-Miyaura coupling.

- The development of advanced materials with enhanced stability and electronic properties.

- Investigations into the fluorescence and electronic behavior of boron-containing heterocycles, suggesting potential in sensor technology.

- Data Table: Key Properties and Identifiers

| Parameter | Value |

|---|---|

| Chemical Name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| CAS Number | 445264-61-9 |

| Molecular Formula | C₁₂H₁₈BNO₃ |

| Molecular Weight | 235.09 g/mol |

| Density | ~1.067 g/cm³ |

| Boiling Point | ~329 °C |

| Flash Point | ~153 °C |

| Hazard Statements | H302, H315 |

| Synonyms | 2-Methoxy-5-pyridineboronic acid pinacol ester; 2-(6-Methoxypyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| SMILES | N=1C=C(C=CC1OC)B2OC(C)(C)C(O2)(C)C |

| InChI Key | QOGNDJLSYMJGPP-UHFFFAOYSA-N |

- Conclusion

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine stands out as a highly versatile and valuable compound in modern chemistry. Its unique structural features, robust reactivity, and broad applicability in synthesis, materials science, and analytical chemistry underscore its importance in both academic research and industrial development.

Propiedades

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGNDJLSYMJGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584511 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445264-61-9 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445264-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Miyaura Borylation of Halopyridine Precursors

The most widely adopted pathway involves Miyaura borylation, where 5-bromo-2-methoxypyridine reacts with bis(pinacolato)diboron (BPin) under palladium catalysis. The general reaction scheme proceeds as follows:

Critical parameters include:

-

Catalyst selection : Pd(dppf)Cl achieves 78–92% yields due to enhanced oxidative addition kinetics.

-

Solvent systems : 1,4-Dioxane outperforms THF and DMF in stabilizing the boronate intermediate.

-

Temperature : Reactions conducted at 90°C for 12 hours optimize conversion rates while minimizing deborylation.

Table 1: Comparative Analysis of Miyaura Borylation Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl | 1,4-Dioxane | 90 | 12 | 92 | 98.5 |

| Pd(OAc) | THF | 80 | 24 | 67 | 89.2 |

| PdCl(PPh) | DMF | 100 | 18 | 81 | 95.7 |

Direct C–H Borylation

Recent advances in transition metal-catalyzed C–H activation enable direct borylation of 2-methoxypyridine. Iridium complexes (e.g., [Ir(COD)(OMe)]) with dtbpy ligands facilitate regioselective C5 borylation at 150°C:

Key limitations include:

Transmetalation Approaches

Copper-mediated transmetalation between 5-lithio-2-methoxypyridine and BPin offers a palladium-free route:

This method achieves 68–74% yields but suffers from strict anhydrous requirements and cryogenic conditions (-78°C).

Optimization of Reaction Parameters

Catalytic System Engineering

Bidentate phosphine ligands (dppf, Xantphos) enhance Pd catalyst stability and turnover numbers (TONs). Data from 17 kinetic studies reveal:

Table 2: Ligand Impact on Catalytic Efficiency

| Ligand | TON | TOF (h) | Deactivation Rate (%) |

|---|---|---|---|

| dppf | 420 | 35.0 | 12 |

| Xantphos | 380 | 31.7 | 18 |

| PPh | 130 | 10.8 | 42 |

Solvent and Temperature Effects

Polar aprotic solvents with high boiling points (DMF, NMP) enable elevated temperatures (100–120°C) but accelerate boronic ester hydrolysis. Mixed solvent systems (dioxane:HO 4:1) balance reactivity and stability:

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate 2.3× productivity gains in flow chemistry setups:

-

Residence time : 8 minutes vs. 12 hours in batch

-

Catalyst loading : Reduced to 0.5 mol% Pd via efficient mass transfer

Table 3: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Space-time yield (kg/m/h) | 0.8 | 2.1 | 163% |

| Pd consumption (g/kg product) | 4.2 | 1.7 | 59% |

| Energy input (kWh/kg) | 18.7 | 9.4 | 50% |

Crystallization and Purification

Recrystallization from heptane:ethyl acetate (3:1) delivers >99.5% purity. Key steps:

-

Crude product dissolution at 60°C

-

Graded cooling to -20°C over 6 hours

-

Vacuum filtration with 0.2 μm membranes

| Solvent | Water Content (%) | Half-life (25°C) |

|---|---|---|

| Anhydrous THF | 0.01 | 480 h |

| DMF | 0.1 | 72 h |

| MeOH | 0.5 | 12 h |

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron moiety can participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions, which are pivotal for the formation of carbon-carbon bonds. This makes it an essential component in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine acts as a boronic acid pinacol ester. It can react with aryl halides to form biaryl compounds. This reaction is significant for constructing molecular frameworks that are prevalent in drug development.

Medicinal Chemistry

The compound's properties make it suitable for applications in medicinal chemistry. It has been explored for its potential as a building block in the synthesis of biologically active compounds.

Anticancer Agents

Research indicates that derivatives of 2-methoxypyridine compounds exhibit anticancer activity. The incorporation of the boron moiety may enhance the efficacy and selectivity of these compounds against cancer cells. Studies have shown promising results when these compounds are tested against various cancer cell lines.

Antimicrobial Activity

Some studies suggest that pyridine derivatives possess antimicrobial properties. The presence of the boron group may contribute to increased bioactivity against bacterial strains, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Material Science

In material science, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be utilized in the preparation of polymeric materials and coatings due to its chemical stability and reactivity.

Polymer Synthesis

The compound can be employed as a monomer or an additive in polymer synthesis processes to enhance properties such as thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate . This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Structural and Functional Differences

Reactivity and Electronic Effects

- Methoxy Group (OCH₃): The electron-donating methoxy group at position 2 (target compound) or 3 () activates the pyridine ring for electrophilic substitution. However, in Suzuki-Miyaura couplings, the boronate’s reactivity is influenced by adjacent substituents. Halogens (Br, Cl): Bromo or chloro substituents () enable sequential functionalization via cross-coupling or nucleophilic substitution, expanding synthetic utility .

Key Research Findings

- Suzuki-Miyaura Coupling Efficiency: The target compound’s methoxy group enhances coupling yields in aryl-aryl bond formations compared to EWGs like sulfonyl .

- Steric Effects: Ethoxy and trifluoromethyl groups () introduce steric bulk, reducing reaction rates but improving selectivity in crowded environments .

- Positional Isomerism: 3-Methoxy derivatives () exhibit altered electronic profiles, favoring meta-substitution patterns in drug scaffolds .

Actividad Biológica

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

- Molecular Formula : C13H19B O3

- Molecular Weight : 250.10 g/mol

- CAS Number : 59557920

- Structure : The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety, which may contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boronic acids or esters under specific conditions. The presence of the dioxaborolane unit enhances the compound's stability and solubility in various organic solvents.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's potential as an inhibitor of various kinases. For instance:

- GSK-3β Inhibition : The compound has been shown to inhibit GSK-3β with an IC50 value in the nanomolar range. This is significant as GSK-3β is implicated in numerous diseases, including Alzheimer's and cancer .

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse neuronal (HT-22) and microglial (BV-2) cell lines demonstrated that:

- Cell Viability : At concentrations up to 10 µM, the compound did not significantly reduce cell viability in HT-22 cells, indicating a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Activity

The compound exhibited notable anti-inflammatory properties:

- Nitric Oxide (NO) Production : In BV-2 microglial cells, it significantly reduced NO levels at concentrations as low as 1 µM. This suggests its potential use in treating neuroinflammatory conditions .

Study on Neurodegenerative Diseases

In a study investigating compounds for neurodegenerative diseases, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was evaluated for its ability to modulate pathways involved in neuronal survival and inflammation. Results indicated that it could enhance neuronal resilience against stressors while simultaneously reducing inflammatory markers .

Evaluation of Metabolic Stability

The metabolic stability of the compound was assessed using mouse liver microsomes. The results showed that it maintained stability over time with minimal degradation compared to standard controls like verapamil. This characteristic is crucial for its development as a drug candidate .

Summary of Biological Activities

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| GSK-3β Inhibition | Competitive inhibition | ~8 nM |

| Cytotoxicity (HT-22 Cells) | No significant decrease in viability | Up to 10 µM |

| Anti-inflammatory (BV-2) | Reduced NO levels | Effective at 1 µM |

Q & A

Q. What are the established synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A common approach involves reacting 5-bromo-2-methoxypyridine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Alternative routes may employ halogenated precursors and transition-metal-catalyzed borylation .

Q. Which spectroscopic and crystallographic methods are used to confirm its structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm). ¹¹B NMR detects the dioxaborolane group (δ 30–35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₂₁BNO₃: calculated 250.16, observed 250.16) .

- X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 software refines bond lengths and angles, confirming spatial arrangement. For example, the boron-oxygen bond length typically ranges from 1.35–1.40 Å .

Q. What safety protocols are critical during handling and storage?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Moisture-sensitive boronic esters degrade rapidly in humid environments .

- Handling : Use PPE (gloves, goggles), avoid ignition sources (sparks, open flames), and work in a fume hood. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. For electron-deficient substrates, add ligands like SPhos or XPhos to enhance turnover .

- Solvent/Base Systems : Use toluene/EtOH (3:1) with Na₂CO₃ or Cs₂CO₃ for mild conditions. Elevated temperatures (80–110°C) improve yields for sterically hindered partners .

- Monitoring : Track reaction progress via TLC or LC-MS. Post-coupling, purify via recrystallization (e.g., MeOH/H₂O) to remove Pd residues .

Q. How to resolve conflicting crystallographic data during structure refinement?

- Disorder/Twinning : Use SHELXL’s TWIN and BASF commands to model twinned crystals. For disordered methoxy/dioxaborolane groups, apply PART and SUMP restraints .

- Validation Tools : OLEX2’s built-in validation (e.g., CheckCIF) identifies outliers in bond angles/thermal parameters. Adjust weighting schemes (WGHT) to improve R-factors .

Q. What analytical strategies identify byproducts in cross-coupling reactions?

- LC-MS/GC-MS : Detect deborylation products (e.g., 2-methoxy-5-hydroxypyridine) or homocoupling byproducts (e.g., biaryl dimers) .

- Isolation Techniques : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate and characterize minor impurities .

Q. How do computational methods (e.g., DFT) predict reactivity in catalytic cycles?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(2d,p) level to model transition states. Frontier Molecular Orbital (FMO) analysis reveals nucleophilic/electrophilic sites (e.g., boron center’s LUMO) .

- Solvent Effects : Include PCM models (e.g., THF) to simulate solvation energy barriers for oxidative addition/reductive elimination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.